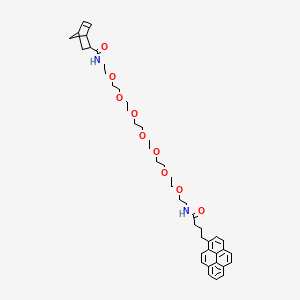
Norbornene PEG7 Pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norbornene PEG7 Pyrene is a compound that combines the structural features of norbornene, polyethylene glycol (PEG), and pyrene. Norbornene is a bicyclic hydrocarbon known for its reactivity and utility in polymer chemistry. Polyethylene glycol is a polyether compound with many applications, including in pharmaceuticals and biotechnology. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties. The combination of these three components results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Norbornene PEG7 Pyrene typically involves the following steps:
Synthesis of Norbornene Derivative: Norbornene can be synthesized via the Diels-Alder reaction between cyclopentadiene and ethylene.
Attachment of Polyethylene Glycol: Polyethylene glycol chains are attached to the norbornene derivative through esterification or etherification reactions.
Conjugation with Pyrene: The final step involves the conjugation of pyrene to the polyethylene glycol-norbornene derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.
Purification Steps: Multiple purification steps, including chromatography and recrystallization, are employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: Norbornene PEG7 Pyrene undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the norbornene or pyrene components, resulting in hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use palladium on carbon as a catalyst.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation Products: Quinones and other oxidized pyrene derivatives.
Reduction Products: Hydrogenated norbornene or pyrene derivatives.
Substitution Products: Functionalized pyrene derivatives with various substituents.
Aplicaciones Científicas De Investigación
Norbornene PEG7 Pyrene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Norbornene PEG7 Pyrene depends on its application:
Fluorescent Probes: In biological imaging, the pyrene moiety’s fluorescence is used to track and visualize cellular processes.
Drug Delivery: The norbornene and polyethylene glycol components form a stable carrier system that can encapsulate and deliver drugs to specific targets.
Polymer Chemistry: The norbornene component undergoes polymerization reactions, forming stable and versatile polymers with various applications.
Comparación Con Compuestos Similares
Norbornene Derivatives: Compounds like norbornene dicarboximide and norbornene anhydride share similar reactivity and polymerization properties.
Polyethylene Glycol Conjugates: Compounds like polyethylene glycol-biotin and polyethylene glycol-folic acid are used in similar applications due to their biocompatibility and functional versatility.
Pyrene Derivatives: Compounds like pyrene butyric acid and pyrene maleimide are used in fluorescence-based applications.
Uniqueness: Norbornene PEG7 Pyrene stands out due to its combination of three distinct components, each contributing unique properties. The norbornene component provides reactivity and polymerization potential, the polyethylene glycol enhances solubility and biocompatibility, and the pyrene moiety offers fluorescence capabilities. This combination makes it a versatile compound with applications across multiple fields .
Propiedades
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-(4-pyren-1-ylbutanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H58N2O9/c47-41(6-2-3-34-9-10-37-12-11-35-4-1-5-36-13-14-39(34)43(37)42(35)36)45-15-17-49-19-21-51-23-25-53-27-29-55-30-28-54-26-24-52-22-20-50-18-16-46-44(48)40-32-33-7-8-38(40)31-33/h1,4-5,7-14,33,38,40H,2-3,6,15-32H2,(H,45,47)(H,46,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZIYUSOUWVGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H58N2O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115069.png)

![methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115075.png)

![methyl (2S)-3-[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115079.png)

![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetic acid](/img/structure/B8115085.png)
